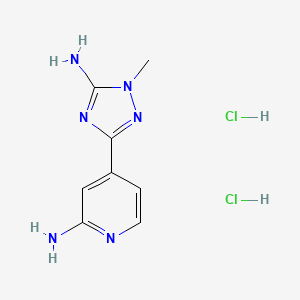

![molecular formula C7H4BrNO2S B1383528 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide CAS No. 1427080-37-2](/img/structure/B1383528.png)

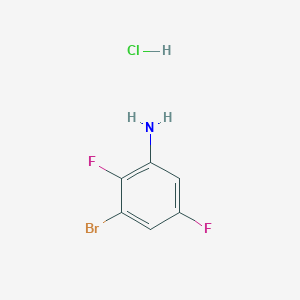

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide

Vue d'ensemble

Description

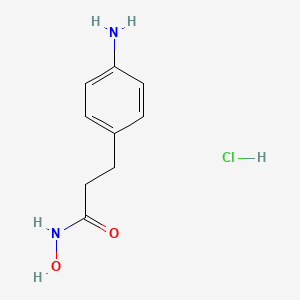

“6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is a chemical compound with the molecular formula C7H4BrNO3S . It has a molecular weight of 262.08 .

Synthesis Analysis

The synthesis of “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” involves several stages . The first stage involves the reaction of methyl 2-amino-4-bromobenzoate with hydrochloric acid and sodium nitrite in water at 0-5°C . The second stage involves the reaction with sulfur dioxide in water and acetic acid at 0-20°C . The final stage involves the reaction with ammonium hydroxide in water at 10-20°C .Molecular Structure Analysis

The InChI code for “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is 1S/C7H4BrNO3S/c8-4-1-2-5-6 (3-4)13 (11,12)9-7 (5)10/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is a solid at room temperature . Its solubility is 0.402 mg/ml .Applications De Recherche Scientifique

Oxidation Processes and Chemical Behavior

- Lewis, Miller, Hausman, and Szamborski (1971) demonstrated that 4-isothiazolin-3-one I-oxides and I, I-dioxides, closely related to the compound , can be prepared through oxidation reactions using m-chloroperbenzoic acid and other oxidizing agents (Lewis et al., 1971).

Conformational Analysis and Reactivity

- Ohkata, Okada, and Akiba (1995) studied the conformational features and chemical behavior of compounds similar to 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide, providing insights into the behavior of isothiazole derivatives (Ohkata et al., 1995).

Catalysis and Synthesis Techniques

- Saha, Ramana, Purkait, Ali, Paul, and Punniyamurthy (2009) explored the copper-catalyzed synthesis of benzimidazoles and benzothiazoles, including 2-aminobenzothiazoles, showcasing the compound's potential in catalytic processes (Saha et al., 2009).

- Wang, Chen, Deng, and Xi (2012) developed a copper-catalyzed method for synthesizing various benzisothiazol-3(2H)-one derivatives, demonstrating the compound's utility in creating diverse chemical structures (Wang et al., 2012).

Structural Analysis and Synthesis

- Kawasaki and Yamamoto (2002) synthesized 6H-dibenzo[b,d]pyran-6-ones using a procedure that potentially involves compounds like 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide, highlighting its relevance in complex organic synthesis (Kawasaki & Yamamoto, 2002).

Novel Reactions and Mechanisms

- Kolberg, Sieler, and Schulze (1999) discussed the synthesis of oxidized thiadiazines, demonstrating the potential of compounds like 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide in novel chemical reactions (Kolberg et al., 1999).

Safety and Hazards

The safety information for “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

Mécanisme D'action

Target of Action

It is known that benzothiazole derivatives, to which this compound belongs, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that benzothiazole derivatives generally have high gastrointestinal absorption and are bbb permeant .

Result of Action

Benzothiazole derivatives can have a variety of effects depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Propriétés

IUPAC Name |

6-bromo-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2S/c8-4-1-2-5-6(3-4)12(11)9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKIZTMNUKDXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)S(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)